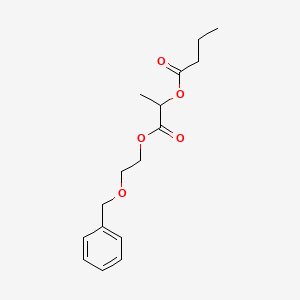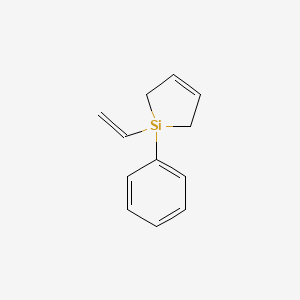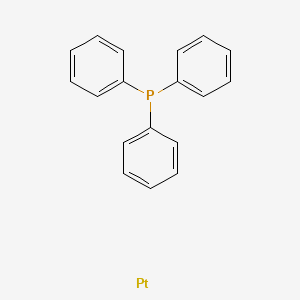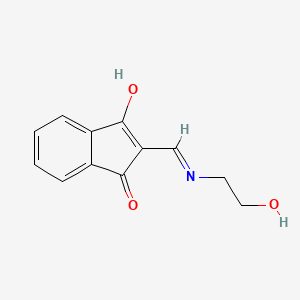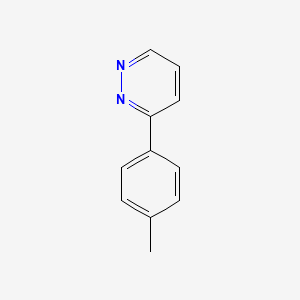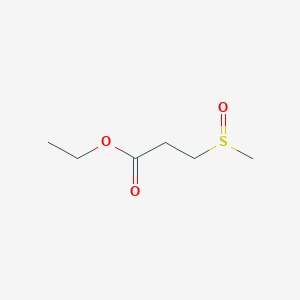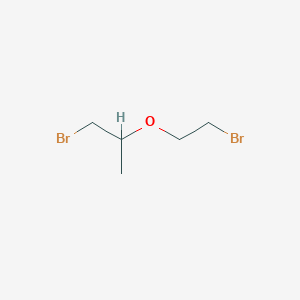
Propane, 1-bromo-2-(2-bromoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1-bromo-2-(2-bromoethoxy)- is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, which means it contains both bromine and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
Propane, 1-bromo-2-(2-bromoethoxy)- can be synthesized through the reaction of 1,2-dibromoethane with propylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in 1,2-dibromoethane is replaced by the propylene oxide moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Propane, 1-bromo-2-(2-bromoethoxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the major products.
Oxidation: Carbonyl compounds such as aldehydes and ketones are formed.
科学的研究の応用
Propane, 1-bromo-2-(2-bromoethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
作用機序
The mechanism of action of propane, 1-bromo-2-(2-bromoethoxy)- involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The ether group can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of a bromo group.
1-Bromo-2-methylpropane: Contains a methyl group instead of the bromoethoxy group.
1-Bromopropane: A simpler structure with only one bromine atom.
Uniqueness
Propane, 1-bromo-2-(2-bromoethoxy)- is unique due to the presence of both bromine and ether functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research.
特性
CAS番号 |
52250-76-7 |
|---|---|
分子式 |
C5H10Br2O |
分子量 |
245.94 g/mol |
IUPAC名 |
1-bromo-2-(2-bromoethoxy)propane |
InChI |
InChI=1S/C5H10Br2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3 |
InChIキー |
GMBJMUXHZUREOG-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


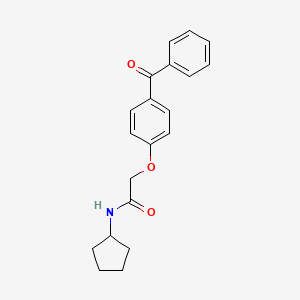
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
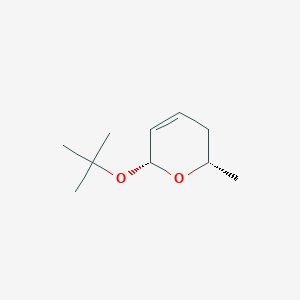
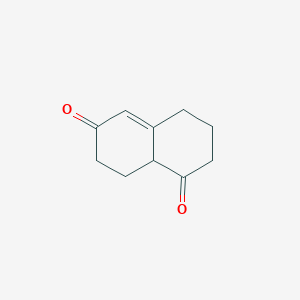
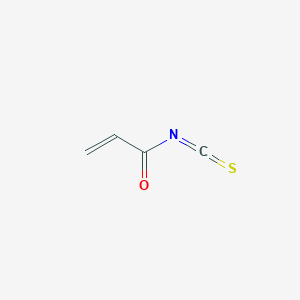
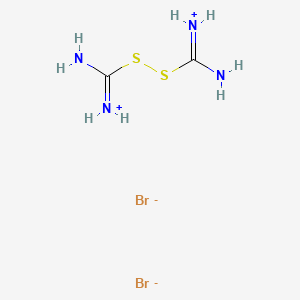
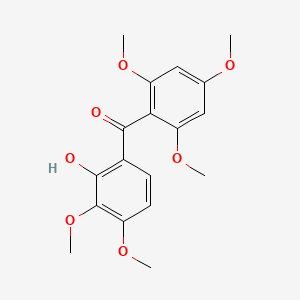
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
